
(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene backbone, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 7-bromo-6-formyl-1,2,3,4-tetrahydronaphthalen-1-amine, while reduction of the bromine atom can produce 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Wissenschaftliche Forschungsanwendungen
(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in the treatment of neurological disorders.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its effects is primarily through its interaction with molecular targets such as receptors and enzymes. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine:
6-methoxy-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
(1S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
HBIRFELTSHZNDW-JTQLQIEISA-N |
Isomerische SMILES |
COC1=C(C=C2[C@H](CCCC2=C1)N)Br |
Kanonische SMILES |
COC1=C(C=C2C(CCCC2=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
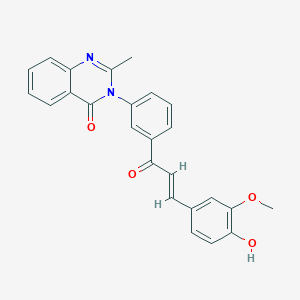



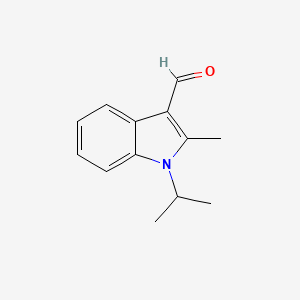

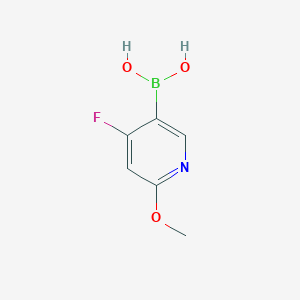
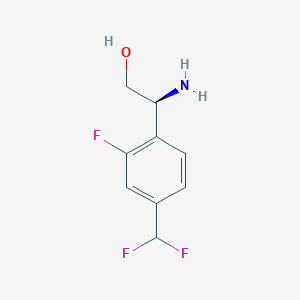
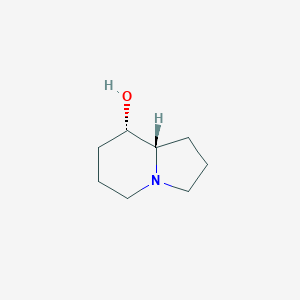
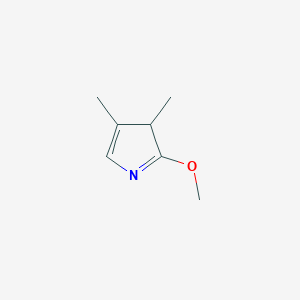
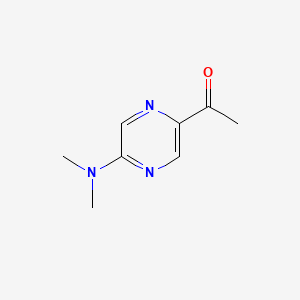
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
